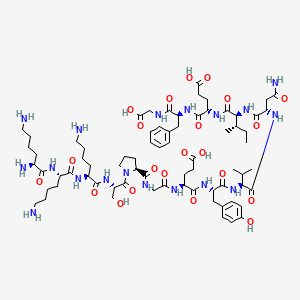
1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 1-position and a 2-methylcyclopropyl group at the 2-position of the imidazole ring.
Méthodes De Préparation
The synthesis of 1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) can be achieved through various synthetic routes. One common method involves the alkylation of 1-methylimidazole with 2-methylcyclopropyl bromide under basic conditions. The reaction typically takes place in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) can be compared with other similar compounds such as:
1-Methylimidazole: Lacks the 2-methylcyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.
2-Methylimidazole: Contains a methyl group at the 2-position but lacks the 1-methyl and 2-methylcyclopropyl groups, resulting in different chemical and biological properties.
1-Methyl-2-(methylsulphanyl)-1H-imidazole: Contains a methylsulphanyl group instead of the 2-methylcyclopropyl group, leading to different reactivity and applications.
The uniqueness of 1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Propriétés
Numéro CAS |
164063-10-9 |
|---|---|
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.198 |
Nom IUPAC |
1-methyl-2-(2-methylcyclopropyl)imidazole |
InChI |
InChI=1S/C8H12N2/c1-6-5-7(6)8-9-3-4-10(8)2/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
KTZMXHAYAOTUMH-UHFFFAOYSA-N |
SMILES |
CC1CC1C2=NC=CN2C |
Synonymes |
1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one](/img/structure/B574102.png)

![5-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B574107.png)
![diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate](/img/structure/B574108.png)


![[4-(Heptadecafluorooctyl)phenyl]methanol](/img/structure/B574115.png)

